Methoxychlor
Overview
Description
It was developed as a replacement for DDT due to its similar insecticidal properties but with a shorter environmental persistence . Methoxychlor was widely used to protect crops, livestock, and pets from various insects. its use has been largely banned due to its toxicological effects and environmental persistence .
Mechanism of Action
Within the reproductive system, estrogenic stimulation of uterine and pituitary tissue typically causes a proliferative response accompanied by an angiogenic induction of new blood vessels from existing ones, thereby providing nutrients and oxygen to the growing tissue. The prooestrogenic pesticide methoxychlor (MXC), however, has shown a differential effect on proliferative activity. An increase in uterine growth is present, while the pituitary undergoes a decrease in size, even though the effect is accompanied by a characteristic estrogen-induced elevation in pituitary prolactin concentration. The focus of the current study was whether the observed differences in tissue growth between uterus and pituitary in response to MXC administration were paralleled by a corresponding disparity in the expression of those growth factors (members of the vascular endothelial growth factor (VEGF) and angiopoietin families and their receptors) that are involved in the angiogenic cascade. Ovariectomized adult Sprague-Dawley female rats were administered MXC (0-200 mg/kg, oral) for 1 or 3 weeks. Immunohistochemical staining of uteri and pituitaries was performed under strictly controlled conditions for VEGF and its receptor VEGFR2, Angiopoietin-1 (Ang1) and angiopoietin-2 and their tyrosine kinase receptor Tie2, and platelet endothelial adhesion factor (as an index of vascularity). Image acquisition and densitometric assessments of staining intensity were conducted under blind conditions. The results showed uterine MXC-induced increases in the expression of VEGFR2 and Ang1, changes consistent with a normal proliferative response to oestrogenic stimulation. For VEGF, staining tended to be most pronounced in the stromal region, although there did not appear to be a progressive increase with dose. VEGFR2 expression showed significant dose-related trends in luminal and glandular epithelia by 1 week. Similar effects at 1 week were evident for Ang1 in glandular epithelium. In the anterior pituitary, a dose-related increase in VEGF was present for the 1 and 3 week treatments, and the number of pituitary vessels per unit area was also increased after 3 weeks. The effects indicate that even though the insecticide has not been found to cause an augmentation in pituitary growth, a dose-related rise in the expression of at least one principal angiogenic factor is present that may be associated with an increase in vascular density.
This compound (MXC) is an organochlorine pesticide that increases the rate of ovarian atresia. ... Because Bcl-2 (an antiapoptotic factor), Bax (a proapoptotic factor), gonadotropins, and estradiol are important regulators of atresia in the ovary, the purpose of this study was first to examine whether MXC-induced atresia occurred through alterations in Bcl-2 or Bax, and second, to examine the effect of MXC on gonadotropins, estradiol, and their receptors. CD-1 mice were dosed with 8-64 mg kg(-1) day(-1) MXC or vehicle (sesame oil). Ovaries were subjected to analysis of antral follicle numbers, Bcl-2, Bax, estrogen receptor, and follicle-stimulating hormone receptor levels. Blood was used to measure gonadotropins and estradiol. In some experiments, mice that overexpressed Bcl-2 or mice that were deficient in Bax were dosed with MXC or vehicle and their ovaries were analyzed for atresia. MXC caused a dose-dependent increase in the percentage of atretic antral follicles compared with controls at the 32 and 64 mg kg(-1) day(-1) doses of MXC. MXC treatment did not result in changes in Bcl-2 levels, but it did result in an increase in Bax levels in antral follicles. MXC treatment did not affect gonadotropin or estradiol levels, nor did it affect the levels of follicle-stimulating hormone or estrogen receptors. Mice that overexpressed Bcl-2 or mice that were deficient in Bax were protected from MXC-induced atresia. These data suggest that MXC induces atresia through direct effects on the Bax and Bcl-2 signaling pathways in the ovary.
This compound (MXC) is a pesticide that has adverse effects on reproductive capability in mice. MXC and its metabolites bind the estrogen receptor and function as endocrine disruptors. MXC diminishes the uterine decidual cell response, necessary for the support of pregnancy. Hoxa10 is an estrogen-regulated gene that is an essential mediator of the decidual response and necessary for pregnancy. ... A mechanism by which MXC disrupts uterine function is by suppressing Hoxa10 expression. MXC treatment of mice produced a mild uterotropic response as measured by increased uterine weight and epithelial height. MXC treatment of uterine Ishikawa cells in vitro induced Hoxa10 expression. Estrogen receptor (ER) binding to the HOXA10 estrogen response element (ERE) was promoted by treatment with estradiol (E2); however, MXC disrupted E2/ER/ERE complex formation and gel shift. MXC alone allowed weak ER/ERE binding. In vivo MXC blocked the effect of E2 on Hoxa10 expression. Neonatal MXC treatment resulted in an immediate suppression and cellular restriction of Hoxa10 expression as well as a permanent generalized decrease in expression that persisted in the adult. MXC inhibited the expression of Hoxa10, a gene necessary for uterine development and function. One common mechanism by which endocrine disrupting chemicals produce lasting reproductive tract defects is through permanent alteration of developmental gene expression.
While in vivo studies indicate that this compound (MXC) exposure increases antral follicle atresia, in part by altering apoptotic regulators (Bcl-2 and Bax), they do not distinguish whether MXC does so via direct or indirect mechanisms. ... An in vitro follicle culture system /was used/ to test the hypothesis that MXC is directly toxic to antral follicles, and that overexpression of anti-apoptotic Bcl-2, or deletion of pro-apoptotic Bax, protects antral follicles from MXC-induced toxicity. Antral follicles were isolated from wild-type (WT), Bcl-2 overexpressing (Bcl-2 OE), or Bax deficient (BaxKO) mice, and exposed to dimethylsulfoxide (control) or MXC (1-100 ug/mL) for 96 hr. Follicle diameters were measured every 24 hr to assess growth. After 96 hr, follicles were histologically evaluated for atresia or collected for quantitative PCR analysis of Bcl-2 and Bax mRNA levels. MXC (10-100 ug/mL) significantly inhibited antral follicle growth at 72 and 96 hr, and increased atresia (100 ug/mL) compared to controls at 96 hr. Furthermore, MXC increased Bax mRNA levels between 48-96 hr and decreased Bcl-2 mRNA levels at 96 hr. While MXC inhibited growth of WT antral follicles beginning at 72 h, it did not inhibit growth of Bcl-2 OE or BaxKO follicles until 96 h. MXC also increased atresia of small and large WT and BaxKO antral follicles over controls, but it did not increase atresia of large Bcl-2 OE antral follicles over controls. These data suggest that MXC directly inhibits follicle growth partly by Bcl-2 and Bax pathways, and increases atresia partly through Bcl-2 pathways.
For more Mechanism of Action (Complete) data for this compound (9 total), please visit the HSDB record page.
Biochemical Analysis
Biochemical Properties
Methoxychlor is metabolized via O-demethylation and subsequent conjugation . It is activated by hepatic microsomal monooxygenase(s), and the resulting reactive metabolites—possibly free radicals—bond covalently to microsomal constituents .
Cellular Effects
This compound has been found to induce oxidative stress and impair early embryonic development in pigs . It increases the levels of reactive oxygen species (ROS), decreases the mitochondrial membrane potential and mitochondrial copy number during the development of early embryos .
Molecular Mechanism
This compound’s metabolites have estrogenic effects in adult and developing animals before and after birth . One studied metabolite is 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) which shows reproductive toxicity in an animal model by reducing testosterone biosynthesis .
Temporal Effects in Laboratory Settings
This compound-exposed mice’s cultured antral follicles exhibited a temporal pattern of elevated abundance of mRNAs expressing pro- and antiapoptotic genes . Increases in Bcl-xl, Bax, and caspase were reported .
Dosage Effects in Animal Models
In animal models, high doses of this compound can lead to neurotoxicity . Some of this compound’s metabolites have estrogenic effects in adult and developing animals before and after birth .
Metabolic Pathways
This compound is mostly metabolized via O-demethylation and subsequent conjugation . It is activated by hepatic microsomal monooxygenase(s), and the resulting reactive metabolites—possibly free radicals—bond covalently to microsomal constituents .
Transport and Distribution
This compound has been detected in human serum, adipose tissues, umbilical cord blood and human breast milk . Based on measured data, children can be exposed to this compound in utero via the placenta .
Preparation Methods
Methoxychlor is synthesized through the reaction of chloral with anisole (methyl phenyl ether) in the presence of sulfuric acid . The commercial product is typically about 88% pure. The reaction conditions involve maintaining a controlled temperature and using sulfuric acid as a catalyst to facilitate the reaction.
Industrial Production Methods:
Reaction: Chloral reacts with anisole in the presence of sulfuric acid.
Conditions: Controlled temperature and acidic environment.
Chemical Reactions Analysis
Methoxychlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive metabolites.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly with halogen atoms being replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents can be used to convert this compound into its metabolites.
Reducing Agents: Specific reducing agents can be employed under controlled conditions.
Nucleophiles: Different nucleophiles can replace halogen atoms in substitution reactions.
Major Products:
Scientific Research Applications
Methoxychlor has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organochloride insecticides.
Biology: Investigated for its effects on endocrine systems in various organisms.
Medicine: Studied for its potential endocrine-disrupting effects and its impact on human health.
Industry: Previously used in agricultural practices to protect crops and livestock.
Comparison with Similar Compounds
DDT: 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane
Lindane: Gamma-hexachlorocyclohexane
Aldrin: 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo,exo-5,8-dimethanonaphthalene.
Methoxychlor’s unique properties, such as its shorter environmental persistence and reduced bioaccumulation, make it distinct from these similar compounds.
Properties
IUPAC Name |
1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKOZHOLGAGEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O2 | |
Record name | METHOXYCHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHOXYCHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020827 | |
Record name | Methoxychlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methoxychlor is a white crystalline solid which is often dissolved in a liquid carrier such as diesel oil. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If dissolved in a liquid carrier, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to light-yellow crystals with a slight, fruity odor., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide] | |
Record name | METHOXYCHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methoxychlor | |
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Record name | METHOXYCHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | METHOXYCHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/494 | |
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Record name | Methoxychlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes, Decomposes | |
Record name | METHOXYCHLOR | |
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URL | https://cameochemicals.noaa.gov/chemical/3875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHOXYCHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/494 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methoxychlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Soluble in alcohol, Moderately sol in alcohol and petroleum oils; readily sol in most aromatic solvents, Methylene dichloride: 60 g/100 g at 22 °C; dichlorobenzene: 40 g/100 g at 22 °C; cyclohexanone: 50 g/100 g at 22 °C; methylated naphthalenes: 30 g/100 g at 22 °C; carbon tetrachloride: 16 g/100 g at 22 °C; odorless kerosene: 2 g/100 g at 22 °C. /Data from table/, Readily soluble in aromatic, chlorinated, and ketonic solvents, and vegetable oils. In chloroform and xylene 440, methanol 50 (all in g/kg, 22 °C)., For more Solubility (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page., Solubility in water: none, 0.00001% | |
Record name | METHOXYCHLOR | |
Source | CAMEO Chemicals | |
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Record name | METHOXYCHLOR | |
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Record name | Methoxychlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |
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Density |
1.41 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.41 g/cu cm at 25 °C, Grey-flaky powder; setting point 77 °C; density 1.41; sol 0.1 mg/Lwater at 25 °C; 440 g/kg chloroform & xylene, & 50 g/kg methanol at 22 °C /Technical grade/, 1.4 g/cm³, 1.41 | |
Record name | METHOXYCHLOR | |
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Record name | METHOXYCHLOR | |
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Record name | METHOXYCHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/494 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methoxychlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12 | |
Record name | METHOXYCHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHOXYCHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/494 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
Very low (NTP, 1992), 0.00000258 [mmHg], negligible, Very low | |
Record name | METHOXYCHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://haz-map.com/Agents/239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | METHOXYCHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHOXYCHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/494 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methoxychlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Within the reproductive system, estrogenic stimulation of uterine and pituitary tissue typically causes a proliferative response accompanied by an angiogenic induction of new blood vessels from existing ones, thereby providing nutrients and oxygen to the growing tissue. The prooestrogenic pesticide methoxychlor (MXC), however, has shown a differential effect on proliferative activity. An increase in uterine growth is present, while the pituitary undergoes a decrease in size, even though the effect is accompanied by a characteristic estrogen-induced elevation in pituitary prolactin concentration. The focus of the current study was whether the observed differences in tissue growth between uterus and pituitary in response to MXC administration were paralleled by a corresponding disparity in the expression of those growth factors (members of the vascular endothelial growth factor (VEGF) and angiopoietin families and their receptors) that are involved in the angiogenic cascade. Ovariectomized adult Sprague-Dawley female rats were administered MXC (0-200 mg/kg, oral) for 1 or 3 weeks. Immunohistochemical staining of uteri and pituitaries was performed under strictly controlled conditions for VEGF and its receptor VEGFR2, Angiopoietin-1 (Ang1) and angiopoietin-2 and their tyrosine kinase receptor Tie2, and platelet endothelial adhesion factor (as an index of vascularity). Image acquisition and densitometric assessments of staining intensity were conducted under blind conditions. The results showed uterine MXC-induced increases in the expression of VEGFR2 and Ang1, changes consistent with a normal proliferative response to oestrogenic stimulation. For VEGF, staining tended to be most pronounced in the stromal region, although there did not appear to be a progressive increase with dose. VEGFR2 expression showed significant dose-related trends in luminal and glandular epithelia by 1 week. Similar effects at 1 week were evident for Ang1 in glandular epithelium. In the anterior pituitary, a dose-related increase in VEGF was present for the 1 and 3 week treatments, and the number of pituitary vessels per unit area was also increased after 3 weeks. The effects indicate that even though the insecticide has not been found to cause an augmentation in pituitary growth, a dose-related rise in the expression of at least one principal angiogenic factor is present that may be associated with an increase in vascular density., Methoxychlor (MXC) is an organochlorine pesticide that increases the rate of ovarian atresia. ... Because Bcl-2 (an antiapoptotic factor), Bax (a proapoptotic factor), gonadotropins, and estradiol are important regulators of atresia in the ovary, the purpose of this study was first to examine whether MXC-induced atresia occurred through alterations in Bcl-2 or Bax, and second, to examine the effect of MXC on gonadotropins, estradiol, and their receptors. CD-1 mice were dosed with 8-64 mg kg(-1) day(-1) MXC or vehicle (sesame oil). Ovaries were subjected to analysis of antral follicle numbers, Bcl-2, Bax, estrogen receptor, and follicle-stimulating hormone receptor levels. Blood was used to measure gonadotropins and estradiol. In some experiments, mice that overexpressed Bcl-2 or mice that were deficient in Bax were dosed with MXC or vehicle and their ovaries were analyzed for atresia. MXC caused a dose-dependent increase in the percentage of atretic antral follicles compared with controls at the 32 and 64 mg kg(-1) day(-1) doses of MXC. MXC treatment did not result in changes in Bcl-2 levels, but it did result in an increase in Bax levels in antral follicles. MXC treatment did not affect gonadotropin or estradiol levels, nor did it affect the levels of follicle-stimulating hormone or estrogen receptors. Mice that overexpressed Bcl-2 or mice that were deficient in Bax were protected from MXC-induced atresia. These data suggest that MXC induces atresia through direct effects on the Bax and Bcl-2 signaling pathways in the ovary., Methoxychlor (MXC) is a pesticide that has adverse effects on reproductive capability in mice. MXC and its metabolites bind the estrogen receptor and function as endocrine disruptors. MXC diminishes the uterine decidual cell response, necessary for the support of pregnancy. Hoxa10 is an estrogen-regulated gene that is an essential mediator of the decidual response and necessary for pregnancy. ... A mechanism by which MXC disrupts uterine function is by suppressing Hoxa10 expression. MXC treatment of mice produced a mild uterotropic response as measured by increased uterine weight and epithelial height. MXC treatment of uterine Ishikawa cells in vitro induced Hoxa10 expression. Estrogen receptor (ER) binding to the HOXA10 estrogen response element (ERE) was promoted by treatment with estradiol (E2); however, MXC disrupted E2/ER/ERE complex formation and gel shift. MXC alone allowed weak ER/ERE binding. In vivo MXC blocked the effect of E2 on Hoxa10 expression. Neonatal MXC treatment resulted in an immediate suppression and cellular restriction of Hoxa10 expression as well as a permanent generalized decrease in expression that persisted in the adult. MXC inhibited the expression of Hoxa10, a gene necessary for uterine development and function. One common mechanism by which endocrine disrupting chemicals produce lasting reproductive tract defects is through permanent alteration of developmental gene expression., While in vivo studies indicate that methoxychlor (MXC) exposure increases antral follicle atresia, in part by altering apoptotic regulators (Bcl-2 and Bax), they do not distinguish whether MXC does so via direct or indirect mechanisms. ... An in vitro follicle culture system /was used/ to test the hypothesis that MXC is directly toxic to antral follicles, and that overexpression of anti-apoptotic Bcl-2, or deletion of pro-apoptotic Bax, protects antral follicles from MXC-induced toxicity. Antral follicles were isolated from wild-type (WT), Bcl-2 overexpressing (Bcl-2 OE), or Bax deficient (BaxKO) mice, and exposed to dimethylsulfoxide (control) or MXC (1-100 ug/mL) for 96 hr. Follicle diameters were measured every 24 hr to assess growth. After 96 hr, follicles were histologically evaluated for atresia or collected for quantitative PCR analysis of Bcl-2 and Bax mRNA levels. MXC (10-100 ug/mL) significantly inhibited antral follicle growth at 72 and 96 hr, and increased atresia (100 ug/mL) compared to controls at 96 hr. Furthermore, MXC increased Bax mRNA levels between 48-96 hr and decreased Bcl-2 mRNA levels at 96 hr. While MXC inhibited growth of WT antral follicles beginning at 72 h, it did not inhibit growth of Bcl-2 OE or BaxKO follicles until 96 h. MXC also increased atresia of small and large WT and BaxKO antral follicles over controls, but it did not increase atresia of large Bcl-2 OE antral follicles over controls. These data suggest that MXC directly inhibits follicle growth partly by Bcl-2 and Bax pathways, and increases atresia partly through Bcl-2 pathways., For more Mechanism of Action (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page. | |
Record name | METHOXYCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
3,6,11,14-tetramethoxydibenzo(g,p)chrysene is one of the impurities present in commercial samples., Both reverse and normal phase high-performance liq chromatography techniques were applied to the analysis of tech methoxychlor. The following constituents were identified: 1,1,1,2-tetrachloro-2-(p-methoxyphenyl)ethane, o,p'-DMDT, o,p'-DMDE, methoxychlor olefin (DMDE), o,o'-DMDT, condensation product of p,p'-DMDT, condensation product of o,p'-DMDT, two unresolved components, chlorotrianisene, 1,2,2-tris(p-methoxyphenyl)ethene, 2,2,2-trichloro-1-(p-methoxyphenyl)ethanol, 3,6-dimethoxy-9-(o-methoxyphenyl)-10-(p-methoxyphenyl)phenanthrene, 3,6-dimethyl-9,10-bis(p-methoxyphenyl)phenanthrene, 1,1,2,2-tetrakis(p-methoxyphenyl)ethene, 1-(o-methoxyphenyl)-1,2,2-tris(p-methoxyphenyl)ethene, and 1,1,1-trichloro-2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)ethane. | |
Record name | METHOXYCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals (technical, grey powder), Dimorphic crystals, Crystals from dilute alcohol, White to light yellow solid, For more Color/Form (Complete) data for METHOXYCHLOR (7 total), please visit the HSDB record page. | |
CAS No. |
72-43-5 | |
Record name | METHOXYCHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methoxychlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-43-5 | |
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Record name | Methoxychlor [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methoxychlor | |
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Record name | Methoxychlor | |
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Record name | Methoxychlor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.709 | |
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Record name | METHOXYCHLOR | |
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Record name | METHOXYCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHOXYCHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |
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Record name | METHOXYCHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/494 | |
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Record name | Ethane, 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KJ381378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
187 to 190 °F (NTP, 1992), 87 °C, MP: 172 °F (77.78 °C), MP: 89 °C (technical, 77 °C), 89 °C, 171 °F | |
Record name | METHOXYCHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHOXYCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHOXYCHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHOXYCHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/494 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methoxychlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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